O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine
Overview
Description
O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds, such as tert-Butyldimethylsilyl ethers, has been studied extensively. The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) was initially used as a silylation agent, but it was found to react very slowly and give unsatisfactory yields with alcohols . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Chemical Reactions Analysis
The chemical reactions involving similar compounds like tert-Butyldimethylsilyl ethers have been studied. They are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) .Scientific Research Applications
Enhancing Drug Cytotoxicity
O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine has been investigated for its potential role in enhancing drug cytotoxicity. A study synthesized enantiomerically pure disubstituted tetrahydropyrans with various functional groups, including the tert-butyl dimethyl silyl group, to evaluate their cytotoxic activity against human tumor cells. This research highlights the significance of the tert-butyl dimethyl silyl group in modulating cytotoxic activity (Donadel et al., 2005).
Synthesis of Hydroxylamines
The compound has been utilized in the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines through direct N-O bond formation. This process demonstrates a broad functional group tolerance, offering a versatile method for synthesizing hydroxylamines (Hill & Crich, 2021).
Application in Substitution Reactions
In substitution reactions, particularly those promoted by zinc and samarium, this compound has shown utility. An example is its use in Barbier-type reactions with halogen derivatives, leading to the formation of expected substitution products and demonstrating its reactivity and application in organic synthesis (Valiullina et al., 2018).
As an Acylating Agent
It has also been synthesized as tert-butyl aminocarbonate, a novel compound type used for acylating amines. This demonstrates its potential in facilitating acylation reactions in both organic and aqueous solutions (Harris & Wilson, 1983).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine, also known as O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine, is to induce the cleavage during the solid-supported synthesis of hydroxamic acids .
Mode of Action
The compound interacts with its targets by inducing the cleavage in the synthesis process of hydroxamic acids . This interaction results in changes in the structure of the hydroxamic acids, facilitating their synthesis.
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of hydroxamic acids . The downstream effects of this pathway are the production of hydroxamic acids, which have various applications in organic synthesis and medicinal chemistry.
Result of Action
The molecular and cellular effects of the compound’s action result in the successful synthesis of hydroxamic acids . These acids are valuable in various fields, including organic synthesis and medicinal chemistry.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is acid-sensitive and reacts slowly with moisture/water . Therefore, it should be stored in a cool and dry environment to maintain its stability and efficacy .
Properties
IUPAC Name |
O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-8(12-10)7-11-13(5,6)9(2,3)4/h8H,7,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVCHDNSQSPODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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